

# HSK16149 (Crisugabalin): A Technical Guide to its Molecular Structure, Synthesis, and Therapeutic Potential

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### **Abstract**

HSK16149, also known as **Crisugabalin**, is a novel, third-generation gabapentinoid currently under investigation for the treatment of neuropathic pain.[1] This technical guide provides an indepth overview of its molecular structure, a plausible synthetic route, and its mechanism of action as a selective ligand for the  $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels (VGCCs). Furthermore, this document summarizes key quantitative data from preclinical and clinical studies and outlines the experimental protocols employed in pivotal trials. Visual diagrams of its signaling pathway and representative experimental workflows are included to facilitate a comprehensive understanding of this promising therapeutic agent.

# **Molecular Structure and Properties**

**Crisugabalin** (HSK16149) is a y-aminobutyric acid (GABA) analog characterized by a unique tricyclic cage-like structure.[1] This rigid molecular framework is believed to contribute to its high binding affinity and selectivity.

Chemical and Physical Properties:



Property	Value
IUPAC Name	2-[(1S,2S,3R,6S,8S)-2-(aminomethyl)-2- tricyclo[4.2.1.0 <sup>3</sup> ,8]nonanyl]acetic acid
Molecular Formula	C12H19NO2
Molar Mass	209.289 g·mol <sup>-1</sup>
CAS Number	2209104-84-5
SMILES	C1C[C@@H]2[C@@H]3C[C@H]1C[C@@H]3[ C@@]2(CC(=O)O)CN
InChI Key	WCEFMBSFXJUREW-LIJGXYGRSA-N

# Synthesis of HSK16149 (Crisugabalin)

While a definitive, publicly available step-by-step synthesis protocol for HSK16149 is not fully disclosed, patent filings and new drug approval documents provide insights into a likely synthetic pathway. The following is a representative, multi-step synthesis based on available information.

Disclaimer: This protocol is a composite summary and may not reflect the exact, proprietary synthesis process.

Step 1: Initial Reaction Anhydrous formic acid (18.82 kg, 409.09 mol) is charged into a 100-liter reactor and the temperature is reduced to 10°C.[2] Triethylamine (16.53 kg, 163.64 mol) is then added dropwise.[2] Following a 20-minute stir, cycloisopropyl malonate (7.86 kg, 54.55 mol) is introduced into the reactor at 10°C.[2]

Step 2: Intermediate Formation A solution of 1C (5.64 kg, 27.22 mol) in dichloromethane (40.0 L) is pumped into a 100L reactor and cooled to -10°C.[2] 2,4,6-trimethylpyridine (4.94 kg, 40.83 mol) is added, followed by the dropwise addition of a dichloromethane solution (16.0 L) of trifluoromethanesulfonic anhydride (11.50 kg, 40.83 mol).[2] The mixture is heated to reflux for 12 hours.[2]

Step 3: pH Adjustment and Reflux After the reaction is complete, an aqueous solution (23.0 L) of sodium hydroxide (3.10 kg, 77.5 mol) is added dropwise to adjust the pH of the reaction



solution to between 10-11.[2] The mixture is then refluxed for an additional 5-6 hours.[2]

Step 4: Purification A solution of crude 1D (3.00 kg, 22.059 mol) in ethanol (3.0 L) is added to a solution of anhydrous sodium bisulfite (5.735 kg, 55.147 mol) in 66 L of purified water at room temperature and stirred overnight.[2] The mixture is extracted with ethyl acetate (20 L x 2).[2] The aqueous phase is cooled to 10°C, and a solution of sodium hydroxide (2.250 kg, 56.250 mol) in water (10 L) is added dropwise to adjust the pH to 10-12.[2] The mixture is stirred at room temperature for 2 hours.[2]

# **Mechanism of Action and Signaling Pathway**

HSK16149 is a selective ligand of the  $\alpha2\delta$  subunit of voltage-gated calcium channels (VGCCs), with a higher binding affinity for the  $\alpha2\delta$ -1 subunit compared to pregabalin.[3][4] By binding to the  $\alpha2\delta$ -1 subunit, **Crisugabalin** modulates calcium influx into presynaptic nerve terminals.[3] This, in turn, reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, which are implicated in the pathophysiology of neuropathic pain.



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Caption: HSK16149 Mechanism of Action.

# Preclinical and Clinical Data Preclinical Data



Preclinical studies have demonstrated the potency and efficacy of HSK16149 in animal models of neuropathic pain.

Parameter	HSK16149	Pregabalin	Reference
Binding Affinity (IC50)	4.0 nM	92.0 nM	[3]
Potency vs. Pregabalin	~23 times more potent	-	[4]

### **Clinical Trial Data**

HSK16149 has undergone extensive clinical evaluation, primarily in patients with diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).

Efficacy in Diabetic Peripheral Neuropathic Pain (DPNP)[5]

Treatment Group	N	Mean Change from Baseline in ADPS at Week 13	p-value vs. Placebo
Placebo	177	-1.23	-
HSK16149 40 mg/day	178	-2.24	<0.0001
HSK16149 80 mg/day	179	-2.16	<0.0001
ADPS: Average Daily Pain Score			

Efficacy in Postherpetic Neuralgia (PHN)[6]



Treatment Group	N	LSMD in ADPS Change from Baseline at Week 12 (95% CI)	p-value vs. Placebo
Placebo	124	-	-
HSK16149 40 mg/d	121	-1.1 (-1.6 to -0.7)	< .001
HSK16149 80 mg/d	121	-1.5 (-2.0 to -1.0)	< .001

LSMD: Least Squares

Mean Difference;

ADPS: Average Daily

Pain Score

Safety and Tolerability Across multiple clinical trials, HSK16149 has been generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) were dizziness and somnolence, which were typically mild to moderate in severity.[5]

# **Experimental Protocols**

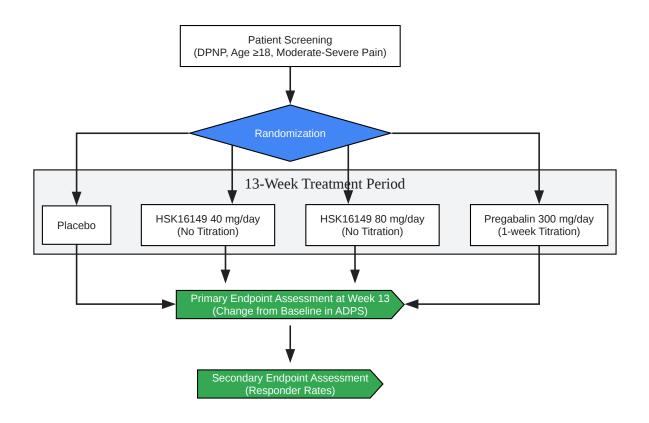
# Phase 3 Clinical Trial in Diabetic Peripheral Neuropathic Pain (DPNP)

A multicenter, randomized, double-blind, placebo- and active-controlled phase II/III study was conducted in China to evaluate the efficacy and safety of HSK16149 in patients with DPNP.[5]

- Participants: Patients aged ≥18 years with a diagnosis of diabetic peripheral neuropathy and moderate to severe pain.[5]
- Randomization: Patients were randomized to receive placebo, HSK16149 (40 mg/d or 80 mg/d without titration), or pregabalin (300 mg/d with a 1-week titration).[5]
- Treatment Duration: Up to 13 weeks.[5]
- Primary Endpoint: Change from baseline in the Average Daily Pain Score (ADPS) at week
   13.[5]



Secondary Endpoints: Responder rates, defined as ≥30% and ≥50% improvement in ADPS.



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Caption: DPNP Phase 3 Trial Workflow.

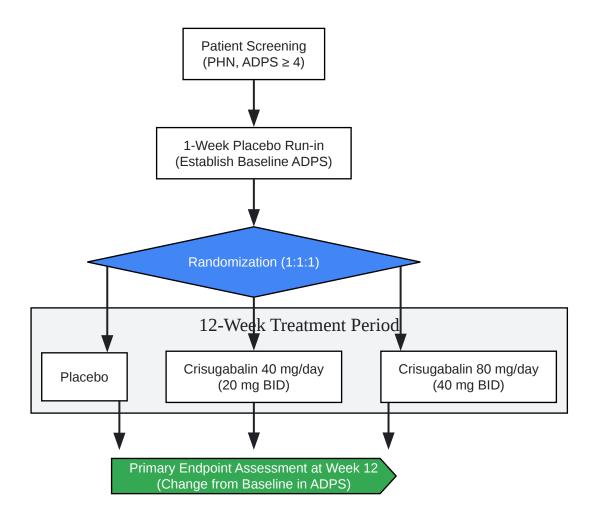
# Phase 3 Clinical Trial in Postherpetic Neuralgia (PHN)

A randomized, double-blind, placebo-controlled, parallel-group study was conducted at 48 tertiary care centers in China to assess the efficacy and safety of **crisugabalin** in adults with PHN.[6]

Participants: Adults with PHN and an average daily pain score (ADPS) of at least 4 on an 11-point scale.[6] Patients with pain not controlled by prior therapy with pregabalin (≥300 mg/d) or gabapentin (≥1200 mg/d) were excluded.[6]



- Run-in Period: A 1-week run-in period with placebo to establish baseline ADPS.[7]
- Randomization: Patients were randomized 1:1:1 to receive crisugabalin 40 mg/d (20 mg twice daily), crisugabalin 80 mg/d (40 mg twice daily), or placebo.[6]
- Treatment Duration: 12 weeks.[6]
- Primary Endpoint: Change from baseline in ADPS at week 12.[6]



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Caption: PHN Phase 3 Trial Workflow.

### Conclusion

HSK16149 (**Crisugabalin**) represents a significant advancement in the development of treatments for neuropathic pain. Its unique molecular structure confers high potency and



selectivity for the  $\alpha 2\delta$ -1 subunit of VGCCs, leading to a favorable efficacy and safety profile as demonstrated in extensive clinical trials. With its potential for rapid onset of action and sustained pain relief, **Crisugabalin** is poised to become a valuable therapeutic option for patients suffering from chronic neuropathic pain conditions. Further research and long-term studies will continue to elucidate its full clinical utility.

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